5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The biphenyl structure with a methyl group at the 4’ position adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4’-methyl-[1,1’-biphenyl]-4-carboxylic acid hydrazide with thiocarbonyl compounds under acidic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in scaling up the production process to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiadiazole ring is known to interact with metal ions, which can influence various biochemical pathways. The biphenyl structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4’-Methyl-[1,1’-biphenyl]-2-yl)-1-trityl-1H-tetrazole
- 4-Methylbiphenyl
- Bisphenol A analogues
Uniqueness
5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the biphenyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group at the 4’ position of the biphenyl ring further enhances its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
5-[4-(4-methylphenyl)phenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14-17-18-15(16)19-14/h2-9H,1H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWDFUGLTQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682052 |
Source
|
Record name | 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-36-7 |
Source
|
Record name | 1,3,4-Thiadiazol-2-amine, 5-(4′-methyl[1,1′-biphenyl]-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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